6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine
Overview
Description
“6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine” is a chemical compound with the IUPAC name 6-ethoxy-3-azabicyclo[3.1.1]heptane . It has a molecular weight of 141.21 . The compound is liquid in its physical form .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “this compound”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 141.21 .Scientific Research Applications
Synthesis Techniques and Applications
Intramolecular Reductive Cyclopropanation - Azabicyclo compounds, including those related to "6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine," have been synthesized via intramolecular reductive cyclopropanation. This method provides access to tris- and monoprotected derivatives, highlighting a versatile approach for constructing bicyclic amines (Gensini et al., 2002).
Aza-Diels-Alder Reactions - Aza-Diels-Alder reactions in aqueous solution have been utilized to synthesize derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method underscores the importance of asymmetric synthesis in developing bicyclic amino acid derivatives, relevant for the construction of azabicyclic frameworks (Waldmann & Braun, 1991).
Practical Synthesis of Bridged Bicyclic Morpholines - Bridged bicyclic morpholines, closely related to the core structure of "this compound," are highlighted as significant building blocks in medicinal chemistry. An example includes the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, illustrating the approach to creating morpholine isosteres (Walker, Eklov, & Bedore, 2012).
Synthesis and Application in Drug Discovery - Novel azabicyclic amines have been prepared and tested for their activity on the α7 nicotinic acetylcholine receptor. These findings demonstrate the therapeutic potential of azabicyclic compounds in treating cognitive deficits in schizophrenia, illustrating the relevance of such structures in drug discovery (Walker, Acker, Jacobsen, & Wishka, 2008).
Future Directions
The core structure of “6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine” has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties . This suggests potential future directions in drug development using this compound.
Mechanism of Action
Target of Action
The primary targets of 6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The mode of action of 6-Ethoxy-3-azabicyclo[31It has been synthesized and incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine fragment . This suggests that it may interact with histamine receptors or other targets associated with allergic responses .
Biochemical Pathways
The specific biochemical pathways affected by 6-Ethoxy-3-azabicyclo[31As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have a dramatic improvement in physicochemical properties when incorporated into the structure of the antihistamine drug Rupatidine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Ethoxy-3-azabicyclo[31Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-11-8-6-3-7(8)5-10(9)4-6/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQLPPCDXZKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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